molecular formula C19H20N2O2 B6572063 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide CAS No. 921912-88-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Cat. No. B6572063
CAS RN: 921912-88-1
M. Wt: 308.4 g/mol
InChI Key: DOACFCKGZWJFMK-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide (NEMB) is a synthetic compound that has been used in various scientific research studies. It is a member of the benzamide family and is a derivative of the quinoline alkaloid. NEMB has a wide range of applications in scientific research, including its use as a tool in drug discovery, as a potential therapeutic agent, and as a research tool for biochemical and physiological studies.

Mechanism of Action

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide binds to specific receptors in the body and alters their activity. This altered activity can lead to changes in biochemical and physiological processes, which can be used to investigate the effects of different compounds on various biological processes.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative effects. Additionally, it has been shown to have neuroprotective, anti-apoptotic, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a versatile compound that can be used in various scientific research studies. It has a wide range of applications and can be used to investigate the effects of different compounds on various biological processes. One of the advantages of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, one of the limitations of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide in lab experiments is that it is not very stable and can be degraded over time.

Future Directions

For research with N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide include further investigation into its potential therapeutic effects, its use as a tool in drug discovery, and its use as a research tool for biochemical and physiological studies. Additionally, further research into its mechanism of action and its biochemical and physiological effects could provide insight into its potential therapeutic uses.

Synthesis Methods

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is synthesized by a two-step reaction. In the first step, the quinoline alkaloid is reacted with ethyl bromide in the presence of sodium hydroxide to form an intermediate product. In the second step, the intermediate product is reacted with methylbenzamide in the presence of sulfuric acid to form N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a versatile compound that has been used in a variety of scientific research studies. It has been used in drug discovery studies to investigate the effects of different compounds on various biological processes. It has also been used as a tool to study the biochemical and physiological effects of various compounds. Additionally, it has been used as a potential therapeutic agent for the treatment of various diseases and disorders.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-21-17-10-9-15(12-14(17)8-11-18(21)22)20-19(23)16-7-5-4-6-13(16)2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACFCKGZWJFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

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